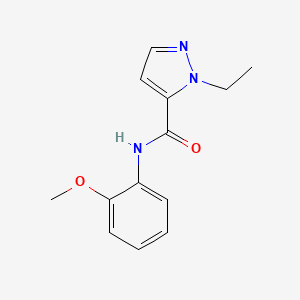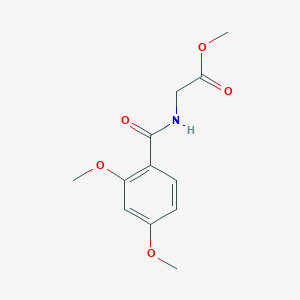![molecular formula C9H14OS2 B5772929 [5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
[5-ethyl-2-(ethylthio)-3-thienyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-ethyl-2-(ethylthio)-3-thienyl]methanol, also known as ETM, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of [5-ethyl-2-(ethylthio)-3-thienyl]methanol is not fully understood. However, studies suggest that [5-ethyl-2-(ethylthio)-3-thienyl]methanol may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
[5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to have various biochemical and physiological effects. In cancer research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been found to inhibit the expression of oncogenes and induce the expression of tumor suppressor genes. In inflammation studies, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to reduce the production of reactive oxygen species and inhibit the activation of inflammatory cells. In neurological research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [5-ethyl-2-(ethylthio)-3-thienyl]methanol in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. However, a limitation is that [5-ethyl-2-(ethylthio)-3-thienyl]methanol is not a naturally occurring compound, which may limit its relevance to physiological processes.
Zukünftige Richtungen
There are several potential future directions for research on [5-ethyl-2-(ethylthio)-3-thienyl]methanol. One area of interest is the development of [5-ethyl-2-(ethylthio)-3-thienyl]methanol derivatives with improved therapeutic properties. Another area of focus is the investigation of [5-ethyl-2-(ethylthio)-3-thienyl]methanol's potential as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of [5-ethyl-2-(ethylthio)-3-thienyl]methanol and its potential effects on various signaling pathways.
Conclusion:
In conclusion, [5-ethyl-2-(ethylthio)-3-thienyl]methanol is a synthetic compound that has shown potential therapeutic effects in various areas of scientific research. Its synthesis method is well-established, and its potential applications in cancer, inflammation, and neurological disorders make it an interesting subject for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
[5-ethyl-2-(ethylthio)-3-thienyl]methanol can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-thiophenecarboxaldehyde with ethylmagnesium bromide, followed by the addition of sulfur and subsequent oxidation with hydrogen peroxide. The final product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
[5-ethyl-2-(ethylthio)-3-thienyl]methanol has been studied for its potential therapeutic effects in various areas of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that [5-ethyl-2-(ethylthio)-3-thienyl]methanol can suppress the production of inflammatory cytokines. In neurological research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been investigated for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS2/c1-3-8-5-7(6-10)9(12-8)11-4-2/h5,10H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXNTJZTKSZGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)


![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)

![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)
![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)


![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
